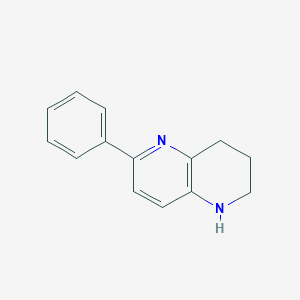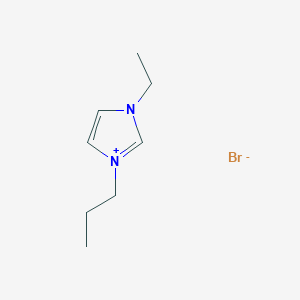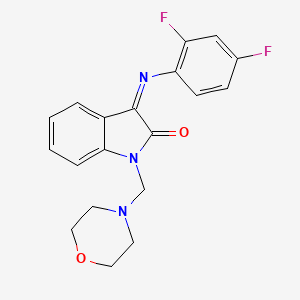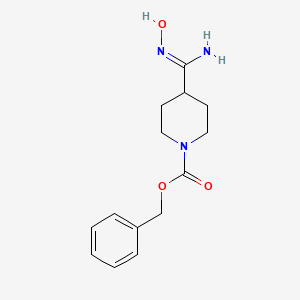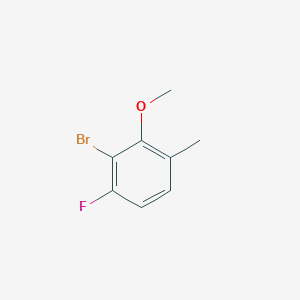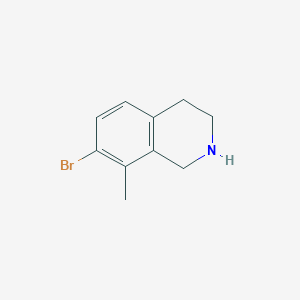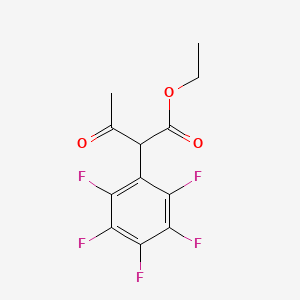
H-L-Lys(Lactoyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. In general, lysine can participate in a variety of chemical reactions, including peptide bond formation and various enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-L-Lys(Lactoyl)-OH” would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .科学研究应用
H-L-Lys(Lactoyl)-OH has a variety of potential applications in scientific research. It has been studied for its potential use as a cross-linking agent in bioconjugation, as a reagent in peptide synthesis, and as a building block in the synthesis of peptides and proteins. It has also been studied for its potential use as a carrier molecule for the delivery of drugs, as well as for its potential use in the synthesis of other compounds.
作用机制
The mechanism of action of H-L-Lys(Lactoyl)-OH is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of peptide bonds, and it may also act as a catalyst in the formation of other types of chemical bonds. Additionally, it is believed that the compound can interact with other molecules, such as proteins, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that the compound can act as an antioxidant, and it may also have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that the compound may be able to increase the production of certain proteins and enzymes in the body, which could have potential therapeutic applications.
实验室实验的优点和局限性
H-L-Lys(Lactoyl)-OH has several advantages for lab experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, the compound is stable and can be stored for long periods of time without significant degradation. However, the compound is also sensitive to light and heat, so it should be handled with care and stored in a cool, dark place.
未来方向
The potential applications of H-L-Lys(Lactoyl)-OH are vast, and there are many potential future directions for research. One of the most promising areas of research is the development of new methods for the synthesis of the compound, as well as new methods for its use in bioconjugation and drug delivery. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research is also needed to explore the potential use of the compound in the synthesis of other compounds and materials.
合成方法
H-L-Lys(Lactoyl)-OH can be synthesized through a variety of methods. One of the most common methods is the reaction of lysine with lactoyl chloride in the presence of an acid catalyst. This reaction produces this compound as the primary product, along with other byproducts. Other methods for the synthesis of this compound include the reaction of lysine with ethyl lactate or ethyl lactate ester in the presence of a base catalyst, or the reaction of lysine with ethyl lactate in the presence of a strong base.
安全和危害
属性
IUPAC Name |
(2S)-2-amino-6-(2-hydroxypropanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFTZQHBUQYHFH-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
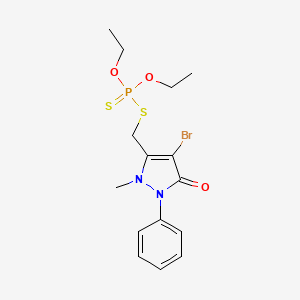

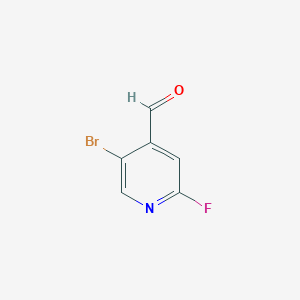

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
